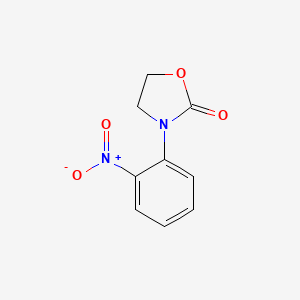

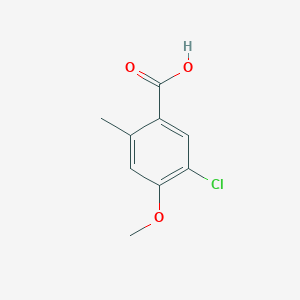

5-Chloro-4-methoxy-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-4-methoxy-2-methylbenzoic acid is a chemical compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 . It is a powder at room temperature .

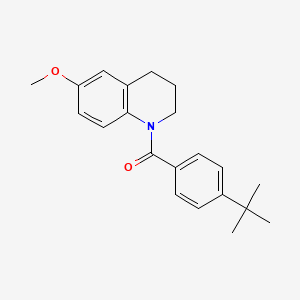

Molecular Structure Analysis

The InChI code for 5-Chloro-4-methoxy-2-methylbenzoic acid is 1S/C9H9ClO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis

5-Chloro-4-methoxy-2-methylbenzoic acid is a powder at room temperature . It has a melting point of 220-222°C .Applications De Recherche Scientifique

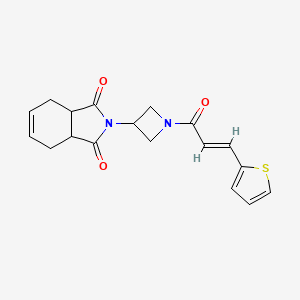

Phthalide Formation

A study by Charlesworth and Levene (1963) explored the formation of phthalide derivatives using similar compounds to 5-Chloro-4-methoxy-2-methylbenzoic acid. They found that the condensation of these compounds with formaldehyde and hydrochloric acid yielded various phthalide derivatives depending on the heating period. This research is significant as it demonstrates the potential of 5-Chloro-4-methoxy-2-methylbenzoic acid in synthesizing phthalides, which are essential in pharmaceutical and chemical industries (Charlesworth & Levene, 1963).

Solute Transfer Studies

Hart et al. (2015) conducted studies on the solubility of various compounds, including those structurally similar to 5-Chloro-4-methoxy-2-methylbenzoic acid, in different solvents. Their research provides insights into the solute transfer properties of compounds like 5-Chloro-4-methoxy-2-methylbenzoic acid, which is crucial for understanding its behavior in different solvents and potential applications in chemical processes (Hart et al., 2015).

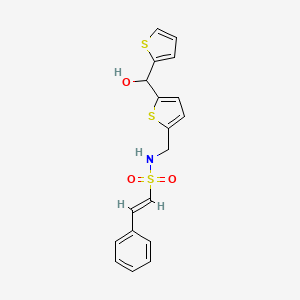

Antifungal and Antibacterial Activities

Kumar et al. (2013) synthesized a series of oxadiazole derivatives containing a moiety similar to 5-Chloro-4-methoxy-2-methylbenzoic acid. These compounds exhibited significant antibacterial and antifungal activities. This suggests the potential use of 5-Chloro-4-methoxy-2-methylbenzoic acid in developing new antimicrobial agents (Kumar et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

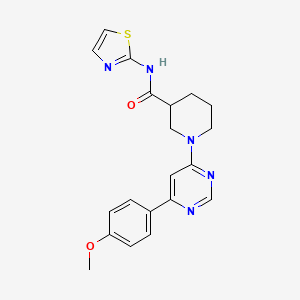

It’s structurally similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, is a key intermediate for the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .

Mode of Action

Benzylic compounds typically undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the structure of the compound, enabling it to interact with its targets.

Biochemical Pathways

Given its structural similarity to sglt2 inhibitors, it may influence glucose metabolism by inhibiting the reabsorption of glucose in the kidneys .

Pharmacokinetics

Its molecular weight (20062 g/mol) and physical properties such as melting point (220-222 °C) suggest that it may have reasonable bioavailability .

Result of Action

If it acts similarly to sglt2 inhibitors, it could potentially lower blood glucose levels by preventing the reabsorption of glucose in the kidneys .

Propriétés

IUPAC Name |

5-chloro-4-methoxy-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFTWOUIHLEZHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-methoxy-2-methylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2443170.png)

![(4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride](/img/structure/B2443171.png)

![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2443172.png)